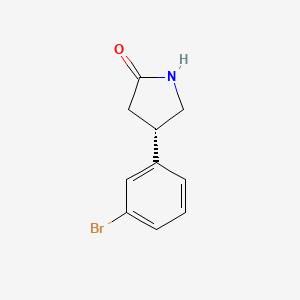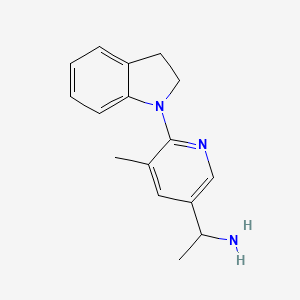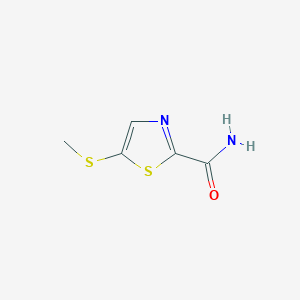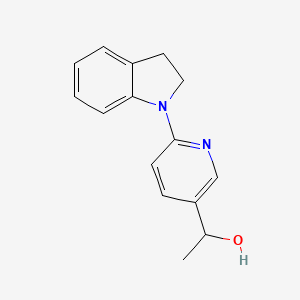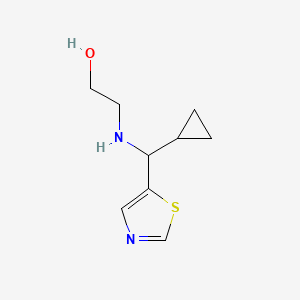
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with a thiazole derivative. One common method includes the use of 2-aminothiazole, which reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazole derivatives with various functional groups at the C-5 position.
Wissenschaftliche Forschungsanwendungen
2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly due to the biological activities of thiazole derivatives.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Cyclopropyl(thiazol-5-yl)methyl)amino)ethanol
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
2-[[cyclopropyl(1,3-thiazol-5-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C9H14N2OS/c12-4-3-11-9(7-1-2-7)8-5-10-6-13-8/h5-7,9,11-12H,1-4H2 |
InChI-Schlüssel |
DGFQKRLAMZHBML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=CN=CS2)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


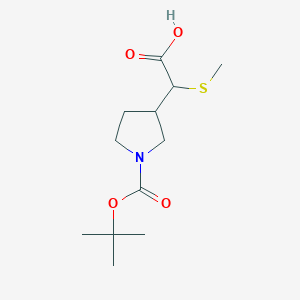

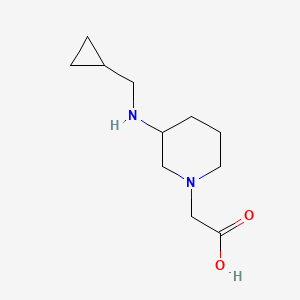
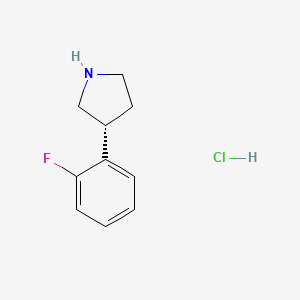


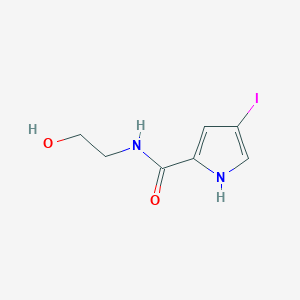
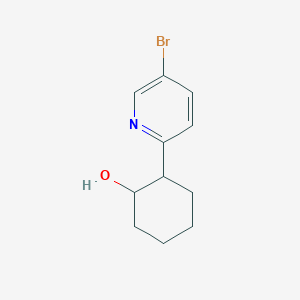

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)
